2-Hydroxplatyphyllide
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Overview
Description
2-Hydroxplatyphyllide is a norsequiterpene lactone with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a lactone ring. It is widely used in research, particularly in the fields of pharmaceuticals, cosmetics, and health products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxplatyphyllide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and lactonization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxplatyphyllide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the lactone ring into a more reactive form.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more reactive intermediates .
Scientific Research Applications
2-Hydroxplatyphyllide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the formulation of cosmetics and health products due to its beneficial properties.
Mechanism of Action
The mechanism of action of 2-Hydroxplatyphyllide involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes, including enzyme activity and signal transduction pathways. The hydroxyl group and lactone ring play crucial roles in its activity, allowing it to interact with specific proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Hydroxplatyphyllide include:
2-Hydroxyplatyphyllide: A closely related compound with similar structural features.
Platyphyllide: Another norsequiterpene lactone with comparable properties.
Uniqueness
This compound stands out due to its specific hydroxyl group and lactone ring, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-7(2)10-4-3-8-5-9(15)6-11-12(8)13(10)17-14(11)16/h5-6,10,13,15H,1,3-4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWPFRBQXQTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2=C3C1OC(=O)C3=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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